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molecular formula C18H21F3N6O2 B177719 Buparlisib CAS No. 1202777-78-3

Buparlisib

Cat. No. B177719
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
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Patent
US09181215B2

Procedure details

The reactor was charged at 20° C. with 111.7 g 4,4′-(6-chloropyrimidine-2,4-diyl)dimorpholine 3, 108.5 g K2CO3 and 4.54 g Tetrakis(Triphenylphosphin)Palladium (0). 125 ml water and 500 ml 1,2-Dimethoxyethan were added. The white suspension was warmed within 30 min to 90° C. A solution of 100 g 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid B3 in 450 ml 1,2-Dimethoxyethan was constantly added within a period of 4½ h. The funnel was washed with 50 ml 1,2-Dimethoxyethan. The reaction mixture was cooled to 70° C. within 30 min. 1000 ml water were added. 1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar). 1000 ml water was added. 1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar). The reaction mixture was cooled to 20° C. within 30 min. The precipitate was collected by filtration and washed with 300 ml water. The reactor was charged with the precipitate and 1900 g 1N HCl were added. The reaction mixture was warmed to 75° C. within 30 min. The reaction mixture was stirred for 3 h at 75° C. The reaction mixture cooled to 20° C. within 1 h and stirred over night at 20° C. The precipitate was removed by filtration and washed with 200 ml water. The reactor was charged with the filtrate and everything was rinsed with 100 ml water. pH was adjusted to pH11.9. 1800 ml Isopropylacetate were added and the mixture was stirred. The phases were separated and the organic layer was collected. Solvent was removed (70° C., 280 mbar) until the volume was reduced to 725 ml. 1800 ml Isopropylacetate were added and the mixture was stirred. The phases were separated and the organic layer was collected. Solvent was removed (70° C., 280 mbar) until the volume was reduced to 725 ml. The reaction mixture was cooled to 20° C. within 30 min and stored over the week end. The reaction mixture was filtered over a bed of HYO and washed with 225 ml Isopropylacetate. The reactor was charged with the filtrate and 735.5 g of solution 1 (61.2 g N-Acetyl-cystein and 600 g water, pH adjusted to pH 7 with 4 N NaOH) were added. The reaction mixture was warmed to 64° C. within 15 min. The reaction mixture was stirred at 64° C. for 2 h. The reaction mixture was cooled to 20° C. within 45 min. The phases were separated and the aqueous layer was removed. 1926.5 ml 1N HCl were added and the mixture was stirred for 15 min. The phases were separated and the aqueous layer was collected. 947 ml 1N HCl were added and the mixture was stirred for 15 min. The phases were separated and the aqueous layer was collected. The organic layer was removed from the reactor. The reactor was charged with the combined aqueous layers. pH was adjusted to pH 2.3. 39 g Silabond were added. The reaction mixture was warmed to 64° C. within 20 min. The reaction mixture was stirred for 2 h at 64° C. The reaction mixture was coiled to 20° C. within 30 min. The precipitate was removed by filtration. The residue was washed with 500 g water. The reactor was charged with the combined filtrates. pH was adjusted to pH 5.0 with 4 N NaOH The reaction mixture was cooled to 0° C. The reaction mixture was stirred for 60 min. The product was collected by filtration and washed with 500 g cold (˜10° C.) water. The product was dried until constant weight was obtained to yield 136.8 g (84.9%) 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-trifluoromethylpyridin-2-amine 5.
Quantity
111.7 g
Type
reactant
Reaction Step One
Name
Quantity
108.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Tetrakis(Triphenylphosphin)Palladium (0)
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[N:5]=[C:4]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:3]=1.C([O-])([O-])=O.[K+].[K+].O.C([NH:30][C:31]1[N:36]=[CH:35][C:34](B(O)O)=[C:33]([C:40]([F:43])([F:42])[F:41])[CH:32]=1)(=O)C>COCCOC>[N:8]1([C:6]2[N:7]=[C:2]([C:34]3[C:33]([C:40]([F:43])([F:42])[F:41])=[CH:32][C:31]([NH2:30])=[N:36][CH:35]=3)[CH:3]=[C:4]([N:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)[N:5]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
111.7 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1
Name
Quantity
108.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Tetrakis(Triphenylphosphin)Palladium (0)
Quantity
4.54 g
Type
reactant
Smiles
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=N1)B(O)O)C(F)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The white suspension was warmed within 30 min to 90° C
WASH
Type
WASH
Details
The funnel was washed with 50 ml 1,2-Dimethoxyethan
ADDITION
Type
ADDITION
Details
1000 ml water were added
CUSTOM
Type
CUSTOM
Details
1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)
ADDITION
Type
ADDITION
Details
1000 ml water was added
CUSTOM
Type
CUSTOM
Details
1000 ml solvent was removed by distillation (70° C., 400 mbar to 260 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C. within 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 300 ml water
ADDITION
Type
ADDITION
Details
The reactor was charged with the precipitate and 1900 g 1N HCl
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 75° C. within 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled to 20° C. within 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred over night at 20° C
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with 200 ml water
ADDITION
Type
ADDITION
Details
The reactor was charged with the filtrate and everything
WASH
Type
WASH
Details
was rinsed with 100 ml water
ADDITION
Type
ADDITION
Details
1800 ml Isopropylacetate were added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
CUSTOM
Type
CUSTOM
Details
Solvent was removed (70° C., 280 mbar) until the volume
ADDITION
Type
ADDITION
Details
1800 ml Isopropylacetate were added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
CUSTOM
Type
CUSTOM
Details
Solvent was removed (70° C., 280 mbar) until the volume
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C. within 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a bed of HYO
WASH
Type
WASH
Details
washed with 225 ml Isopropylacetate
ADDITION
Type
ADDITION
Details
The reactor was charged with the filtrate and 735.5 g of solution 1 (61.2 g N-Acetyl-cystein and 600 g water
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 64° C. within 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 64° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C. within 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
ADDITION
Type
ADDITION
Details
1926.5 ml 1N HCl were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
ADDITION
Type
ADDITION
Details
947 ml 1N HCl were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
CUSTOM
Type
CUSTOM
Details
The organic layer was removed from the reactor
ADDITION
Type
ADDITION
Details
The reactor was charged with the combined aqueous layers
ADDITION
Type
ADDITION
Details
39 g Silabond were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 64° C. within 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at 64° C
Duration
2 h
WAIT
Type
WAIT
Details
The reaction mixture was coiled to 20° C. within 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
The residue was washed with 500 g water
ADDITION
Type
ADDITION
Details
The reactor was charged with the combined filtrates
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with 500 g cold (˜10° C.) water
CUSTOM
Type
CUSTOM
Details
The product was dried until constant weight
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 136.8 g
YIELD: PERCENTYIELD 84.9%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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